2,3-Dimethoxy-2-methylbutane

Description

Significance and Context in Contemporary Organic Chemistry

2,3-Dimethoxy-2-methylbutane is an organic compound classified as a diether. Its structure, featuring a butane (B89635) backbone with two methoxy (B1213986) groups (-OCH₃) and a methyl group, gives it specific chemical characteristics that are of interest in modern organic chemistry. nih.govchemsrc.com Ethers, in general, are a significant class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. solubilityofthings.com They are often used as solvents due to their ability to dissolve a wide range of polar and non-polar organic compounds. solubilityofthings.com Branched-chain alkanes and their derivatives, like this compound, are fundamental in various chemical transformations and are studied for their unique reactivity and potential applications. ums.edu.mylibretexts.org The presence of two ether functionalities and a branched alkyl chain in this compound makes it a subject of academic interest for exploring reaction mechanisms, stereochemistry, and as a potential intermediate in the synthesis of more complex molecules.

Historical Perspective of Branched Alkane Ether Derivatives

The history of ethers dates back to the early days of organic chemistry, with the term "ether" first being used in the late 18th century. solubilityofthings.com The synthesis of diethyl ether in the early 19th century marked a significant milestone, opening the door for the investigation of this class of compounds. solubilityofthings.comyale.edu The development of systematic nomenclature, such as the IUPAC system, was crucial for distinguishing between the vast number of possible ether structures, including branched alkane ethers. ums.edu.mywikipedia.org Early research focused on the synthesis and basic reactivity of simple ethers. Over time, as synthetic methodologies became more sophisticated, the focus expanded to include more complex and substituted ethers like this compound. The study of branched alkanes, often referred to as isoparaffins, has been a long-standing area of interest, particularly concerning their isomeric forms and differing physical properties like boiling points. ums.edu.my The investigation into derivatives like branched alkane ethers is a natural progression in understanding the structure-reactivity relationships in organic compounds.

Scope of Academic Inquiry into this compound

Academic research on this compound primarily focuses on its synthesis, chemical properties, and spectroscopic characterization. Several synthetic routes to this compound have been explored, often involving the reaction of precursor molecules like 3-methoxy-3-methyl-butan-2-ol or trimethyloxirane. lookchem.com The study of its chemical reactions includes investigations into its behavior under various conditions, such as hydrolysis and reactions typical of ethers, like cleavage under acidic conditions. nist.govsmolecule.com

A significant area of academic inquiry involves the detailed analysis of its physical and chemical properties, which are compiled in comprehensive databases. nih.govchemsrc.com Spectroscopic studies, including Nuclear Magnetic Resonance (NMR), are essential for confirming the structure of the molecule. The reactivity of related compounds, such as other dimethylbutane isomers and their derivatives, is also an active area of research, providing a broader context for understanding the behavior of this compound. wikipedia.orgresearchgate.netcopernicus.org The potential for this and similar compounds to serve as intermediates in the synthesis of other organic molecules is a key driver of ongoing research. ontosight.ai

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, application in chemical reactions, and for predicting its behavior in various environments.

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.201 g/mol |

| Boiling Point | 111.5°C at 760 mmHg |

| Density | 0.84 g/cm³ |

| Vapor Pressure | 26.6 mmHg at 25°C |

| Flash Point | 4.1°C |

| LogP | 1.44630 |

| PSA | 18.46000 |

Data sourced from chemsrc.comlookchem.com

Synthesis and Reactions

Several methods for the synthesis of this compound have been documented in scientific literature. One common approach involves the use of precursor alcohols or epoxides. For instance, the reaction of 3-methoxy-3-methyl-butan-2-ol with sodium and subsequently with iodomethane (B122720) in petroleum ether can yield the target compound. lookchem.com Another synthetic route starts from trimethyloxirane, which undergoes a multi-step reaction involving sulfuric acid, followed by treatment with sodium in petroleum ether and iodomethane. lookchem.com A further method utilizes the reaction of methanol (B129727) with 3-bromo-2-methoxy-2-methyl-butane in the presence of silver(I) oxide. lookchem.com

As an ether, this compound can undergo cleavage reactions in the presence of strong acids. smolecule.com It can also participate in hydrolysis, although specific conditions for this compound are not detailed in the provided search results. The reactivity of similar ketals has been studied, for example, the hydrolysis of 2,2-dimethoxy-3-methylbutane (B6176018) to form 3-methyl-2-butanone (B44728) and methanol has a reported enthalpy of reaction. nist.gov

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of organic compounds. While detailed spectra for this compound were not available in the search results, typical spectroscopic characteristics for related compounds can provide insight.

For example, the ¹H NMR spectrum of a similar compound, dimethyl 2-methylfumarate, shows distinct signals for the methoxy groups (OCH₃) as singlets around 3.7-3.8 ppm. copernicus.org The ¹³C NMR spectrum for this related compound shows signals for the methoxy carbons around 52 ppm. copernicus.org For 2-bromo-2-methylbutane, another related structure, the proton NMR signals are also well-documented. chemicalbook.com It is expected that the ¹H and ¹³C NMR spectra of this compound would show characteristic peaks corresponding to its methyl and methoxy groups, as well as the quaternary and tertiary carbons in its butane backbone.

Applications in Organic Synthesis

Due to its structure as a branched diether, this compound and similar compounds have potential applications as intermediates and solvents in organic synthesis. Ethers are generally valued as solvents for their low polarity and ability to dissolve a variety of organic compounds. solubilityofthings.com

More specifically, related compounds like 2,2-dimethoxy-3,3-dimethylbutane are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The structural motifs present in this compound could be valuable in building more complex molecular architectures. For instance, related structures are used in reactions like the ketal Claisen rearrangement. psu.edu While direct applications of this compound are not extensively detailed, its role as a potential building block in organic synthesis is an area of academic interest.

Structure

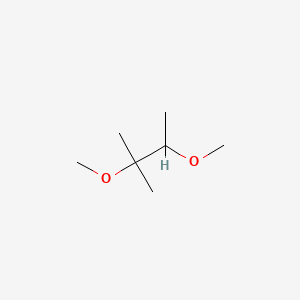

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16O2 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2,3-dimethoxy-2-methylbutane |

InChI |

InChI=1S/C7H16O2/c1-6(8-4)7(2,3)9-5/h6H,1-5H3 |

InChI Key |

JZHIJURQSGWECR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethoxy 2 Methylbutane and Its Precursors

Direct Etherification Approaches

Direct etherification methods involve the formation of the two ether linkages in 2,3-dimethoxy-2-methylbutane from a suitable diol precursor. These approaches are often favored for their straightforward nature.

The Williamson ether synthesis is a cornerstone of ether formation and is applicable to the synthesis of this compound from its corresponding diol, 2-methyl-2,3-butanediol. This method involves the deprotonation of the diol's hydroxyl groups to form alkoxides, which then act as nucleophiles to attack an alkylating agent, such as methyl iodide or dimethyl sulfate. masterorganicchemistry.comwikipedia.org

The reaction typically proceeds in two steps. First, a monoether, 3-methoxy-3-methyl-butan-2-ol, can be formed. This intermediate is then subjected to a second alkylation to yield the final diether product. A typical procedure involves using a strong base like sodium metal to deprotonate the alcohol, followed by the addition of a methylating agent. lookchem.com

Reaction Scheme:

Step 1 (Mono-etherification): 2-methyl-2,3-butanediol + NaH + CH₃I → 3-methoxy-3-methyl-butan-2-ol

Step 2 (Di-etherification): 3-methoxy-3-methyl-butan-2-ol + Na + CH₃I → this compound lookchem.com

This method is highly versatile, allowing for the synthesis of both symmetrical and asymmetrical ethers. wikipedia.org For successful synthesis, the choice of base and solvent is crucial, with sodium hydride in an aprotic solvent like THF being a common and effective combination. masterorganicchemistry.com

Table 1: Reagents for Alkylation of Diols

| Precursor | Base | Alkylating Agent | Solvent | Product |

|---|---|---|---|---|

| 2-methyl-2,3-butanediol | Sodium (Na) | Iodomethane (B122720) (CH₃I) | Petroleum ether | This compound lookchem.com |

An alternative direct route to this compound involves a nucleophilic substitution reaction where an alkoxide attacks a carbon atom bonded to a suitable leaving group. A documented synthesis involves the reaction of 3-bromo-2-methoxy-2-methyl-butane with methanol (B129727) in the presence of silver(I) oxide. lookchem.com In this Sₙ2 reaction, the methanol acts as the nucleophile, displacing the bromide ion to form the second methoxy (B1213986) group. ksu.edu.sa

Silver(I) oxide can be used to promote this type of reaction. libretexts.org The success of nucleophilic substitution reactions is highly dependent on the nature of the substrate; primary and secondary alkyl halides are generally preferred to minimize competing elimination reactions. masterorganicchemistry.com

Table 2: Nucleophilic Substitution for Ether Synthesis

| Substrate | Nucleophile | Catalyst/Promoter | Product |

|---|

Indirect Synthesis via Functional Group Transformations

Indirect methods rely on the transformation of other functional groups into ethers. These pathways can offer advantages in terms of starting material availability or stereochemical control.

Reductive etherification, also known as reductive alkylation, provides a method to synthesize ethers from carbonyl compounds and alcohols. This process can be applied to the synthesis of precursors for this compound. For instance, the reductive alkylation of diols like 2,3-butanediol (B46004) with ketones such as acetone (B3395972) or methyl ethyl ketone (MEK) has been demonstrated. mdpi.comresearchgate.net

The reaction typically proceeds through the formation of an intermediate, such as a cyclic ketal, which is then hydrogenated over a bifunctional catalyst (e.g., Pd/Al-HMS) under hydrogen pressure. mdpi.com While not a direct synthesis of this compound, this methodology could theoretically be adapted. A hypothetical route could involve the reaction of 2-methyl-2,3-butanediol with formaldehyde (B43269) under reductive conditions to introduce the methyl groups.

The efficiency of reductive etherification is influenced by temperature and the choice of catalyst. mdpi.com Various catalytic systems have been developed, including those based on palladium, iron, and other transition metals. rsc.org

The synthesis of this compound can be viewed as the derivatization of a 2-methylbutane scaffold. The core C5 branched structure is first assembled or obtained, and then the oxygen functionalities are introduced and converted to methoxy groups.

A key precursor is 2-methyl-2,3-butanediol (pinacol). The synthesis of this diol can start from simpler molecules. For example, the reaction of 2,3-dimethyl-2,3-butanediol (pinacol) with sulfuric acid leads to a rearrangement to form 3,3-dimethyl-2-butanone (pinacolone), illustrating the types of transformations possible from such scaffolds. quora.com The synthesis of the target diol, 2-methyl-2,3-butanediol, can be achieved through methods such as the dihydroxylation of 2-methyl-2-butene (B146552).

Once the 2-methyl-2,3-butanediol scaffold is in hand, the ether groups can be installed via the direct etherification methods described previously (Section 2.1.1).

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. For this compound, which has a chiral center at C3, an enantioselective synthesis would yield either the (R)- or (S)-enantiomer.

A common strategy for asymmetric synthesis is to use a chiral precursor. The enantioselective synthesis of the key precursor, chiral 2,3-butanediol, has been reported. researchgate.net One approach involves the asymmetric hydroboration of cis-2-butene (B86535) using a chiral borane, followed by oxidation, to yield chiral 2,3-butanediol. A similar strategy could be applied to 2-methyl-2-butene to generate chiral 2-methyl-2,3-butanediol.

Another approach is the asymmetric synthesis of chiral 1,4-diols, such as (R)-2-methyl-butane-1,4-diol and (2R,3R)-2,3-dimethyl-1,4-butanediol, using chiral auxiliaries derived from menthol. core.ac.uk These methods establish the required stereocenters early in the synthesis, which can then be carried through to the final product.

Once the enantiomerically pure or enriched 2-methyl-2,3-butanediol is obtained, a standard, non-stereospecific etherification reaction (as described in Section 2.1.1) can be performed. Since this subsequent reaction does not affect the existing stereocenter, the chirality of the diol is transferred to the final this compound product.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₆O₂ |

| 2-methyl-2,3-butanediol | C₅H₁₂O₂ |

| 3-methoxy-3-methyl-butan-2-ol | C₆H₁₄O₂ |

| Iodomethane (Methyl iodide) | CH₃I |

| Dimethyl sulfate | C₂H₆O₄S |

| Sodium hydride | NaH |

| Tetrahydrofuran (THF) | C₄H₈O |

| 3-bromo-2-methoxy-2-methyl-butane | C₆H₁₃BrO |

| Methanol | CH₄O |

| Silver(I) oxide | Ag₂O |

| 2,3-butanediol | C₄H₁₀O₂ |

| Acetone | C₃H₆O |

| Methyl ethyl ketone (MEK) | C₄H₈O |

| Formaldehyde | CH₂O |

| 2-methyl-2-butene | C₅H₁₀ |

| 2,3-dimethyl-2,3-butanediol (Pinacol) | C₆H₁₄O₂ |

| 3,3-dimethyl-2-butanone (Pinacolone) | C₆H₁₂O |

| (R)-2-methyl-butane-1,4-diol | C₅H₁₂O₂ |

| (2R,3R)-2,3-dimethyl-1,4-butanediol | C₆H₁₄O₂ |

Enantioselective Formation of Chiral Centers

The enantioselective formation of a chiral center, particularly the tertiary alcohol motif found in precursors to this compound, is a significant challenge in organic synthesis. tandfonline.com Methodologies for creating these centers with high enantiomeric purity generally involve the asymmetric addition of nucleophiles to prochiral ketones or the resolution of racemic mixtures.

Catalytic Asymmetric Addition: One of the most direct methods involves the catalytic asymmetric addition of a methyl group to a ketone. Copper-catalyzed systems employing chiral phosphine (B1218219) ligands have proven effective for the asymmetric methylation of various pyruvate (B1213749) derivatives, which are precursors to α-tertiary alcohols. beilstein-journals.orgbeilstein-journals.org For instance, the reaction of ethyl trifluoropyruvate with dimethylzinc (B1204448) in the presence of a copper(I) 2-thiophenecarboxylate (CuTC) salt and a chiral phosphine ligand like (R)-BINAP can produce the methylated tertiary alcohol product with significant enantioselectivity. beilstein-journals.org The choice of the chiral ligand, including its axial backbone and the substituents on the phosphorus atoms, is critical in determining the enantiomeric excess (ee) of the product. beilstein-journals.org

Kinetic Resolution: Another powerful strategy is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product. chinesechemsoc.org This has been successfully applied to the synthesis of α-branched ketones, which are valuable precursors. chinesechemsoc.org For example, the highly enantioselective cyanosilylation of racemic α-branched acyclic ketones can provide both the chiral tertiary cyanohydrin and the unreacted ketone in high enantiomeric purity. chinesechemsoc.org

Desymmetrization: The desymmetrization of prochiral molecules offers an elegant route to chiral products. This approach involves modifying a symmetrical but prochiral molecule in such a way that one of two identical functional groups reacts preferentially, inducing chirality. The reductive desymmetrization of oxymalonic esters using dinuclear zinc complexes with chiral tetradentate ligands is a notable example, yielding chiral masked tertiary alcohols with excellent enantioselectivity. nih.gov

Catalyst Systems for Asymmetric Methylation of Ketone Precursors

| Catalyst System | Substrate Type | Methylating Agent | Typical Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| CuTC / (R)-BINAP | Fluoroalkylated Pyruvates | Dimethylzinc | Up to 96% | beilstein-journals.orgbeilstein-journals.org |

| Dicationic Pd-complex | Difluoropyruvate (Ene reaction) | Isobutene | Up to 98% | acs.org |

| Chiral Phosphine (no copper) | Perfluoroalkylated Ketones | Dimethylzinc | Moderate to Good | beilstein-journals.org |

Use of Chiral Auxiliaries and Catalysts

To achieve high levels of stereocontrol, chemists rely on chiral molecules that can influence the stereochemical outcome of a reaction. These can be stoichiometric (chiral auxiliaries) or substoichiometric (chiral catalysts).

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. nih.gov After the reaction, the auxiliary is removed and can often be recovered for reuse. nih.gov The use of sulfoxide-based chiral auxiliaries is a well-established method for the asymmetric synthesis of tertiary alcohols. nih.govthieme-connect.com In this approach, a chiral sulfoxide (B87167) is attached to an aryl ketone precursor. The sulfoxide group then directs the addition of an organometallic reagent to one face of the ketone, leading to the formation of the tertiary alcohol with high diastereoselectivity. The auxiliary can then be removed via reductive cleavage. nih.gov Another example involves using esters of (-)-menthol, a readily available chiral alcohol, to control the addition of organolithium reagents to ketones. tandfonline.comtandfonline.com

Chiral Catalysts: Asymmetric catalysis is a highly efficient approach where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.net Chiral dirhodium(II) carboxylate complexes, for example, are powerful catalysts for a range of transformations. researchgate.net In the context of synthesizing precursors for this compound, copper-based catalysts are particularly relevant. The combination of a copper salt with a chiral ligand, such as a bidentate phosphine, creates a chiral environment that can effectively control the enantioselectivity of reactions like the addition of organozinc reagents to ketones. researchgate.net

Examples of Chiral Auxiliaries and Catalysts

| Type | Example | Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | Tolyl Sulfoxide | Asymmetric addition of organometallic reagents to ketones | nih.govthieme-connect.com |

| Chiral Auxiliary | (-)-Menthol Derivatives | Asymmetric addition of organolithium reagents | tandfonline.comtandfonline.com |

| Chiral Catalyst | Cu(I) / Chiral Phosphine Ligands (e.g., BINAP) | Asymmetric methylation of pyruvates | beilstein-journals.orgbeilstein-journals.org |

| Chiral Catalyst | Chiral Dirhodium(II) Carboxylates | Metal-carbene and metal-nitrene transformations | researchgate.net |

Diastereoselective Synthetic Routes

When a molecule already contains one or more chiral centers, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control this process, selectively producing one diastereomer over others. This is crucial when synthesizing precursors that have multiple stereocenters, such as 2,3-dihydroxy-2-methylbutanoic acid. researchgate.net

Substrate-Controlled Diastereoselection: In this approach, an existing chiral center in the substrate molecule directs the approach of the reagent. A classic example is the Cram chelation control model, which predicts the outcome of nucleophilic additions to carbonyl compounds bearing an adjacent chiral center. thieme-connect.de For instance, the oxidation of a chiral alcohol to an aldehyde, followed by the addition of a Grignard reagent, can proceed with high diastereoselectivity to yield the corresponding syn-alcohol, as the reagents coordinate to the existing stereocenter. thieme-connect.de

Reagent-Controlled Diastereoselection: Here, a chiral reagent or catalyst is used to override the influence of any existing stereocenters in the substrate, imposing its own stereochemical preference. The Sharpless asymmetric epoxidation is a prime example, where a chiral titanium tartrate complex can epoxidize an allylic alcohol to give a specific enantiomer of the epoxy alcohol, regardless of other stereocenters in the molecule. thieme-connect.de

A powerful strategy that combines enantioselective and diastereoselective control is the catalytic cyanosilylation of racemic α-branched ketones. chinesechemsoc.org This reaction not only resolves the racemic ketone (enantioselection) but also controls the stereochemistry of the newly formed tertiary cyanohydrin relative to the existing α-stereocenter, thus achieving high diastereoselectivity. chinesechemsoc.org

Examples of Diastereoselective Reactions for Precursor Synthesis

| Reaction | Stereochemical Control | Result | Reference |

|---|---|---|---|

| Addition of Grignard reagent to chiral aldehyde | Substrate Control (Cram Chelate) | High diastereomeric excess (de) for syn-alcohol | thieme-connect.de |

| Sharpless Asymmetric Epoxidation | Reagent Control | High enantiomeric excess (ee) and diastereoselectivity | thieme-connect.de |

| Catalytic Cyanosilylation of α-Branched Ketones | Kinetic Resolution & Diastereoselection | Access to tertiary alcohols with vicinal stereocenters | chinesechemsoc.org |

| Addition of silylated nucleobases to aldehydes | Lewis Acid / Reagent Control | High 1,2-syn diastereoselectivity in acyclic precursors | mcgill.ca |

Advanced Spectroscopic Elucidation and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,3-dimethoxy-2-methylbutane. By analyzing the chemical environment of each nucleus, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Configurational Assignment via ¹H and ¹³C NMR

The configuration of this compound can be determined by examining its proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the carbons adjacent to the ether's oxygen atom are deshielded and thus shifted downfield, typically appearing in the 3.4 to 4.5 ppm range. libretexts.org For this compound, three distinct proton environments are expected: the protons of the two methoxy (B1213986) groups (-OCH₃), the protons of the four equivalent methyl groups attached to the quaternary carbons, and the single proton on the tertiary carbon.

In the ¹³C NMR spectrum, carbon atoms bonded to an oxygen atom also experience a downfield shift, generally appearing in the 50 to 80 ppm range. libretexts.org The spectrum for this compound would be expected to show distinct signals for the methoxy carbons, the quaternary carbons bonded to oxygen, and the carbons of the methyl groups. Due to the molecule's symmetry, fewer signals than the total number of carbons might be observed if certain carbons are chemically equivalent. For instance, the four methyl groups attached to the C2 and C3 positions may be equivalent, leading to a single ¹³C signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Nucleus Type | Proton/Carbon Group | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H NMR | -OCH₃ Protons | ~3.2 - 3.5 | Protons on carbon adjacent to ether oxygen. libretexts.org |

| C(CH₃)₂ Protons | ~1.1 - 1.3 | Typical alkane methyl protons. | |

| -CH- Proton | ~1.5 - 1.8 | Tertiary proton in an alkane environment. | |

| ¹³C NMR | -OCH₃ Carbons | ~50 - 60 | Carbon in a methoxy group. libretexts.org |

| Quaternary Carbons (C-O) | ~70 - 80 | Quaternary carbon bonded to oxygen. libretexts.org | |

| Methyl Carbons | ~20 - 30 | Typical alkane methyl carbons. libretexts.org |

Stereochemical Analysis using NOESY/COSY Techniques

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for a detailed stereochemical analysis.

COSY (Correlation Spectroscopy): This experiment reveals through-bond scalar couplings between protons, typically over two to three bonds. In this compound, a COSY spectrum would show a cross-peak between the methine proton (-CH-) and the protons of the adjacent methyl groups. This confirms the connectivity between these groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. libretexts.org For a molecule like this compound, NOESY is crucial for determining the relative orientation of the substituents around the central C2-C3 bond. For example, NOE cross-peaks would be expected between the protons of the methoxy groups and the protons of the nearby methyl groups. The presence or absence of specific NOEs can help to establish the preferred conformation of the molecule in solution. libretexts.orgnih.gov

Dynamic NMR for Conformational Exchange

The rotation around the central C2-C3 single bond in this compound is subject to steric hindrance from the bulky methyl and methoxy groups. This restricted rotation leads to different rotational isomers, or conformers (e.g., anti and gauche conformations), which can interconvert. wikipedia.org

Dynamic NMR (DNMR) spectroscopy is the technique used to study these conformational exchange processes. fiveable.me By recording NMR spectra at different temperatures, the rate of this rotation can be determined.

At high temperatures, the rotation is fast on the NMR timescale, and the spectra show averaged signals for the exchanging groups.

As the temperature is lowered, the rotation slows down. The NMR signals broaden and eventually separate into distinct signals for each conformer at the coalescence temperature.

By analyzing the line shape changes, the energy barrier (activation free energy, ΔG‡) for the rotational process can be calculated. unibas.itnih.gov This provides quantitative information about the conformational stability and dynamics of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Environment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and their local chemical environment.

For this compound, the key functional groups are the C-H bonds of the alkane structure and the C-O-C linkage of the ether.

C-H Vibrations: Strong absorption bands corresponding to C-H stretching in the methyl groups are expected in the IR spectrum between 2850 and 3000 cm⁻¹. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region.

C-O-C Vibrations: The most characteristic feature for an ether in an IR spectrum is the strong C-O-C asymmetric stretching absorption, which typically appears in the range of 1050 to 1150 cm⁻¹. libretexts.orgspectroscopyonline.com The corresponding symmetric stretch is usually weaker and appears at a lower frequency. spectroscopyonline.com

Raman spectroscopy provides complementary information. While C-O stretching is prominent in the IR spectrum, C-C bond vibrations of the molecular backbone are often more intense in the Raman spectrum. The combination of both techniques allows for a more complete assignment of the molecule's vibrational modes. oup.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Stretching | C-H (sp³) | 2850 - 3000 | Strong |

| Bending | C-H (methyl) | 1350 - 1470 | Medium-Strong |

| Asymmetric Stretching | C-O-C (Ether) | 1050 - 1150 | Strong |

Advanced Mass Spectrometry for Isomeric Differentiation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of ethers is often directed by the oxygen atom. blogspot.com

Key fragmentation pathways for this compound would include:

Alpha-cleavage: The bond between a carbon and the oxygen (C-O) can break, or the C-C bond adjacent (alpha) to the oxygen can cleave. blogspot.comlibretexts.org Cleavage of the C-C bond next to the oxygen is common, leading to the formation of a resonance-stabilized oxonium ion. For example, loss of a methyl radical (•CH₃) would result in a fragment ion.

Loss of an Alkoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), forming a carbocation.

Central C-C Bond Cleavage: Fragmentation of the central C2-C3 bond is also a likely pathway due to the steric strain and the formation of stable fragments.

The relative abundance of these fragment ions helps to piece together the structure of the original molecule. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to further fragment specific ions, providing even more detailed structural information and allowing for the differentiation of isomers that might produce similar initial mass spectra.

Table 3: Predicted Key Fragment Ions for this compound in EI-MS

| m/z Value | Proposed Fragment Structure | Formation Pathway |

|---|---|---|

| 132 | [C₇H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 101 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 73 | [C₄H₉O]⁺ | Cleavage of the central C-C bond |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage with rearrangement |

| 45 | [CH₃OCH₂]⁺ | Fragment from methoxy group rearrangement |

Conformational Analysis and Stereodynamics

Newman Projections and Dihedral Angle Investigations

The conformational landscape of 2,3-dimethoxy-2-methylbutane around the C2-C3 bond can be effectively visualized using Newman projections. In these projections, we view the molecule along the C2-C3 axis. The front carbon (C2) bears two methyl groups and one methoxy (B1213986) group, while the back carbon (C3) is attached to one hydrogen, one methyl group, and one methoxy group.

Rotation around the C2-C3 single bond leads to an infinite number of conformations. However, we are primarily interested in the staggered and eclipsed conformations, which represent energy minima and maxima, respectively. The key conformations are defined by the dihedral angle (θ) between the two largest groups on the adjacent carbons—in this case, likely a C2-methyl group and the C3-methoxy group, or between the two methoxy groups themselves.

The principal staggered conformations occur at dihedral angles of approximately 60° (gauche) and 180° (anti). vaia.comdoubtnut.com The eclipsed conformations, which are transition states between staggered forms, occur when the substituents on the front and back carbons are aligned, corresponding to dihedral angles of 0°, 120°, 240°, and 360°. lamission.edu

Anti-conformation (θ ≈ 180°): This conformation would place the C2-methoxy group and the C3-methoxy group opposite each other. However, due to the presence of two methyl groups on C2, a true "anti" conformation between the bulkiest groups is complex. A key anti-relationship would be between a C2-methyl group and the C3-methoxy group.

Gauche conformations (θ ≈ 60°, 300°): In these arrangements, the methoxy groups are adjacent to each other. These conformations are common for alkanes and their derivatives. libretexts.org

Eclipsed conformations (θ = 0°, 120°, 240°): These high-energy states arise when substituents on C2 and C3 are directly aligned. The conformation with the two methoxy groups eclipsed (or a methoxy group eclipsing a methyl group) would represent a significant energy maximum due to both torsional and steric strain. lamission.edulibretexts.org

The specific dihedral angles for the energy minima and maxima have been investigated for this molecule through detailed quantum mechanical calculations. nih.gov These calculations involve systematically rotating the C2-C3 bond and calculating the energy at each increment to map the potential energy surface. nih.gov

Energy Profiles of Rotational Isomers

The relative energies of the different conformers of this compound can be represented on a potential energy diagram, which plots potential energy against the dihedral angle of rotation around the C2-C3 bond. scribd.commaulanaazadcollegekolkata.ac.in This profile shows energy minima corresponding to the staggered (gauche and anti) isomers and energy maxima corresponding to the eclipsed transition states.

For the parent hydrocarbon, 2,3-dimethylbutane (B166060), the anti conformer is more stable than the gauche conformer. doubtnut.com However, for this compound, the presence of polar C-O bonds and lone pairs on the oxygen atoms introduces more complex interactions that can alter the relative stabilities.

Quantum mechanical calculations have been performed to generate the rotational energy curves for this compound as part of the development of the GLYCAM06 force field. nih.govuga.edu These studies involved varying the central torsion angle from 0° to 360° in 30° increments and calculating the single point energy at a high level of theory. nih.gov While the specific published graph is not available, the data allows for the characterization of the rotational isomers and the energy barriers between them. The energy profile is expected to show multiple minima and maxima, reflecting the complex steric environment.

Below is a representative table illustrating the expected types of conformations and their corresponding approximate dihedral angles and relative energy contributions, based on general principles of conformational analysis.

| Conformation | Approximate Dihedral Angle (θ) | Key Interactions | Expected Relative Energy |

| Eclipsed (Syn) | 0° | Me/Me, MeO/H, MeO/Me eclipsed | Maximum |

| Staggered (Gauche) | 60° | MeO/MeO, Me/Me, Me/H gauche | Local Minimum |

| Eclipsed | 120° | MeO/Me, Me/H, MeO/Me eclipsed | Maximum |

| Staggered (Anti-like) | 180° | MeO/MeO anti, Me/Me gauche | Global Minimum |

Note: The exact energy values and the identity of the global minimum depend on the balance of steric and potential electronic effects specific to this compound.

Steric and Torsional Strain Contributions

The energy differences between the various conformers of this compound are determined by the sum of torsional and steric strain.

Steric strain (or van der Waals strain) is a repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space. wikipedia.org This is particularly significant in gauche and eclipsed conformations. libretexts.org In this compound, several steric interactions are expected:

Gauche Me/Me: Repulsion between two adjacent methyl groups.

Gauche Me/MeO: Repulsion between a methyl group and a methoxy group.

Gauche MeO/MeO: Repulsion between the two vicinal methoxy groups.

The most severe strain occurs in the fully eclipsed conformations, where both torsional and steric repulsions are at their peak. For instance, an eclipsed conformation where a methyl group on C2 is aligned with the methoxy group on C3 would experience significant strain. The values of these strain contributions for parent alkanes are well-documented and provide a baseline for understanding the energetics in this more complex derivative. libretexts.org

The following table summarizes the general energy costs for common strain interactions found in alkanes, which serve as a basis for analyzing the conformers of this compound.

| Interaction Type | Cause | Typical Energy Cost (kJ/mol) |

| H/H eclipsed | Torsional strain | 4.0 |

| H/CH₃ eclipsed | Mostly torsional strain | 6.0 |

| CH₃/CH₃ eclipsed | Torsional and steric strain | 11.0 |

| CH₃/CH₃ gauche | Steric strain | 3.8 |

Source: Data derived from analysis of simple alkanes like butane (B89635). libretexts.org The strain involving the larger methoxy group (–OCH₃) is expected to be of a similar or greater magnitude than that of a methyl group (–CH₃).

Influence of Methoxy Groups on Conformational Preferences

The replacement of methyl groups in 2,3-dimethylbutane with methoxy groups in this compound introduces significant changes to the conformational landscape. The methoxy groups influence the stereodynamics in two primary ways:

Steric Effects: The methoxy group is sterically more demanding than a methyl group. While the C-O bond is shorter than a C-C bond, the oxygen atom with its lone pairs and the attached methyl group creates a bulky substituent. This increases the energy cost of gauche and eclipsed interactions involving the methoxy group. Furthermore, each methoxy group has its own rotational freedom around the C-O bond, which can lead to additional stable or unstable arrangements as the methoxy-methyl group orients itself to minimize steric clashes with the rest of the molecule. Molecular mechanics simulations on related molecules like 2,2-dimethoxybutane (B1295343) show that rotational barriers around C-O bonds are around 3–5 kcal/mol.

Electronic Effects: The oxygen atoms in the methoxy groups are highly electronegative and possess lone pairs of electrons. This can lead to dipole-dipole interactions and other electronic phenomena that are absent in simple alkanes. In some 1,2-disubstituted ethanes, an electrostatic attraction between substituents can lead to a preference for the gauche conformation, an observation known as the "gauche effect." While this effect is strongest with highly electronegative substituents like fluorine, the dipole moments associated with the C-O bonds in this compound will influence the relative energies of the conformers. The electrostatic interactions between the two methoxy groups can either stabilize or destabilize certain conformations depending on the orientation of their dipoles.

Computational and Experimental Validation of Conformational Models

The complexity of the potential energy surface of this compound necessitates the use of computational chemistry to develop and validate conformational models. As experimental characterization of individual conformers can be challenging, computational methods provide essential insights into their geometries and relative stabilities.

This specific molecule was included in the training set for the development of the GLYCAM06 force field, a set of parameters used for molecular dynamics simulations of biomolecules. nih.govuga.edu In that study, quantum mechanical calculations were performed to map the rotational energy profile. nih.gov The specific level of theory used was B3LYP/6-31++G(2d,2p) for single point energies on geometries optimized at the HF/6-31G* level. nih.gov Such high-level calculations serve as a benchmark for developing more computationally efficient molecular mechanics force fields. nih.govresearchgate.net

The process of validating a computational model typically involves:

Quantum Mechanical Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed to determine the geometries and relative energies of the stable conformers and the transition states between them. nih.gov

Force Field Parametrization: The results from quantum mechanics are used to develop or refine the parameters (e.g., for torsional angles) within a classical force field like GLYCAM or OPLS. nih.govresearchgate.net This ensures the force field can accurately reproduce the high-level energy surface.

Experimental Comparison: The predictions from the computational models are then compared with experimental data where available. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about average conformations in solution through the measurement of coupling constants or Nuclear Overhauser Effects (NOEs), which are sensitive to the dihedral angles and distances between atoms.

For this compound, its inclusion in major force field development highlights its importance as a model system for understanding the conformational behavior of vicinal ethers. nih.gov

Reactivity Profiles and Mechanistic Investigations

Ether Cleavage Reactions

Ether cleavage in 2,3-dimethoxy-2-methylbutane, as with other ethers, typically requires strong acidic conditions to proceed. The specific nature of the alkyl groups—both being tertiary—plays a crucial role in determining the reaction mechanism.

The acid-catalyzed cleavage of ethers generally proceeds via either an S(_N)1 or S(_N)2 mechanism. libretexts.orgchemistrysteps.comwikipedia.org For this compound, the presence of two tertiary alkyl groups strongly favors the S(_N)1 pathway. libretexts.orgmasterorganicchemistry.compressbooks.pub The reaction is initiated by the protonation of one of the ether oxygen atoms by a strong acid, such as HBr or HI, converting the poor leaving group (-OCH(_3)) into a good leaving group (CH(_3)OH). chemistrysteps.commasterorganicchemistry.com

Following protonation, the C-O bond cleaves, leading to the formation of methanol (B129727) and a relatively stable tertiary carbocation, the 2,3-dimethyl-2-butyl cation. libretexts.orgchemistrysteps.com This carbocation is then attacked by a nucleophile, such as a halide ion from the acid, to form the corresponding alkyl halide. Given the symmetrical nature of the initial cleavage product possibilities, this process would yield 2-iodo-2,3-dimethylbutane (B3344076) or 2-bromo-2,3-dimethylbutane (B3344068) and methanol. If an excess of the strong acid is used, the initially formed methanol can be further converted to a methyl halide. libretexts.org

It has been noted that for ethers with tertiary alkyl groups, cleavage can also occur via an E1 elimination mechanism, especially when a strong acid with a poorly nucleophilic conjugate base (like trifluoroacetic acid) is used. libretexts.orgpressbooks.pub This would lead to the formation of an alkene.

| Reaction Type | Mechanism | Key Intermediate | Typical Products |

| Acid-Catalyzed Cleavage | S(_N)1 | Tertiary Carbocation (2,3-dimethyl-2-butyl cation) | Alkyl Halide, Methanol |

| Acid-Catalyzed Cleavage | E1 | Tertiary Carbocation (2,3-dimethyl-2-butyl cation) | Alkene, Methanol |

Reductive cleavage of ethers, particularly sterically hindered ones like this compound, is a challenging transformation. Standard methods may be ineffective, but specialized catalytic systems have been developed. For instance, electrochemical reductive cleavage using earth-abundant metal catalysts like nickel has been shown to be effective for C-O bond scission in ether linkages. rsc.org The mechanism, which can share similarities with catalytic hydrogenation (e.g., using Pd/C), often involves the interaction of the substrate with the catalyst surface and subsequent hydrogenolysis. rsc.org The steric hindrance around the ether linkage in this compound would likely necessitate harsh conditions or highly specialized and reactive reagents for successful reductive cleavage.

Substitution Reactions

Substitution reactions at the tertiary carbon centers of this compound are hindered by the steric bulk surrounding these sites.

The this compound molecule is achiral due to the presence of a plane of symmetry. Therefore, discussions of nucleophilic substitution at a chiral center are not directly applicable to the starting material itself. A single nucleophilic substitution of one methoxy (B1213986) group would result in a product that is also achiral.

Generally, nucleophilic substitution at a tertiary carbon is difficult and often proceeds through a non-stereospecific S(_N)1 mechanism involving a planar carbocation intermediate, which can lead to a racemic mixture if the carbon were chiral. nih.govlibretexts.org The significant steric hindrance in this compound makes direct S(_N)2 attack highly unfavorable. masterorganicchemistry.com While modern synthetic methods have made progress in achieving stereospecific substitutions at tertiary centers, these are specialized reactions. nih.gov

This compound can participate in radical reactions. Under photolytic conditions or in the presence of a radical initiator, ethers can undergo radical C-H functionalization. For instance, a method for the site-selective cyanation and allylation of aryl alkyl ethers proceeds via an α-aryloxyalkyl radical. acs.org This process involves the oxidation of the ether to a radical cation, followed by deprotonation. acs.org It was noted that tertiary aryl alkyl ethers could undergo this reaction, though yields were sometimes lower, potentially due to steric hindrance. acs.org

Another potential radical pathway is oxidation, particularly at low temperatures, which can involve the isomerization of ether alkylperoxy radicals. nrel.gov These reactions are complex and depend on the specific reaction conditions and the nature of the radical species involved.

Rearrangement Reactions

The most significant rearrangement potential for this compound arises from the carbocation intermediate formed during acid-catalyzed reactions.

As established, acid-catalyzed cleavage generates the 2,3-dimethyl-2-butyl cation. acs.orgacs.org This specific tertiary carbocation is known to undergo a rapid, degenerate 1,2-hydride shift, where a hydrogen atom from the C3 position migrates to the positively charged C2 position, reforming the same carbocation structure. acs.orgresearchgate.net This process has a very low activation energy.

Studies on the closely related compound, 2,3-dimethylbutan-2-ol, confirm that under acidic conditions, the intermediate tertiary carbocation undergoes rearrangement. The primary pathway for this is a 1,2-hydride shift, which is significantly faster than a competing elimination/re-addition pathway. rsc.org Therefore, it is highly probable that the 2,3-dimethyl-2-butyl cation formed from this compound will undergo this internal rearrangement before being trapped by a nucleophile.

Additionally, the masterorganicchemistry.comacs.org-Wittig rearrangement offers another, albeit different, pathway for ether rearrangement. This is a base-promoted reaction that proceeds through a radical dissociation-recombination mechanism. organic-chemistry.org The reaction is favored in substrates where the resulting radical can be stabilized, a condition met by the tertiary alkyl groups present in this compound. organic-chemistry.org

| Reaction Trigger | Intermediate | Rearrangement Type | Driving Force |

| Strong Acid | 2,3-dimethyl-2-butyl cation | 1,2-Hydride Shift | Formation of an equally stable tertiary carbocation (degenerate) |

| Strong Base (e.g., organolithium) | Radical pair | masterorganicchemistry.comacs.org-Wittig Rearrangement | Formation of a more stable alcoholate |

1,2-Alkyl and Hydride Shifts

Carbocation rearrangements are a common phenomenon in organic reactions where an unstable carbocation can transform into a more stable one. unacademy.com This stabilization is often achieved through the migration of a substituent from an adjacent atom to the positively charged carbon. wikipedia.org These migrations are termed 1,2-shifts. wikipedia.orglibretexts.orglumenlearning.com

Two primary types of these shifts are 1,2-hydride shifts and 1,2-alkyl shifts. libretexts.orglumenlearning.com

1,2-Hydride Shift: In this rearrangement, a hydrogen atom, along with its bonding pair of electrons (as a hydride ion, H:⁻), moves from an adjacent carbon to the carbocation center. byjus.comperiodicchemistry.com This process typically occurs if it leads to a more stable carbocation, for instance, converting a secondary carbocation into a tertiary one. byjus.comcutm.ac.in The driving force is the formation of a lower-energy, more stable intermediate. byjus.com

1,2-Alkyl Shift: Similarly, an alkyl group (like a methyl or ethyl group) can migrate with its bonding electrons from an adjacent carbon to the carbocation center. libretexts.orgperiodicchemistry.com 1,2-alkyl shifts are particularly common when a secondary carbocation is adjacent to a quaternary carbon, as this allows for the formation of a more stable tertiary carbocation. cutm.ac.inmasterorganicchemistry.com The migration of a methyl group is specifically referred to as a 1,2-methyl shift. leah4sci.com

These shifts are critical mechanistic steps in reactions such as the pinacol (B44631) rearrangement, where the carbon skeleton of a molecule is reorganized. msu.edu The propensity for a particular group to migrate depends on its ability to stabilize the developing positive charge in the transition state.

Pinacol-type Rearrangements of Related Diols

A classic example illustrating a 1,2-alkyl shift is the pinacol rearrangement, an acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. synarchive.comonlineorganicchemistrytutor.com The namesake reaction is the rearrangement of pinacol (2,3-dimethyl-2,3-butanediol) to pinacolone (B1678379) (3,3-dimethyl-2-butanone). synarchive.comchemistrylearner.com This diol is structurally analogous to this compound.

The mechanism proceeds through several key steps: jove.comnumberanalytics.com

Protonation: One of the hydroxyl groups of the diol is protonated by an acid catalyst (e.g., H₂SO₄), forming a good leaving group (water). jove.comnumberanalytics.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation intermediate. In the case of pinacol, a tertiary carbocation is formed. jove.com

1,2-Methyl Shift: A methyl group from the adjacent carbon (the one still bearing a hydroxyl group) migrates to the positively charged carbon. jove.com This is a 1,2-alkyl shift. The resulting intermediate is a resonance-stabilized cation where the positive charge is delocalized onto the oxygen atom. jove.com

Deprotonation: A water molecule removes a proton from the oxygen atom, yielding the final ketone product, pinacolone. jove.com

The pinacol rearrangement of 2,3-dimethyl-2,3-butanediol has been studied using various catalysts, with the product distribution being sensitive to reaction conditions. The primary products are typically pinacolone and the dehydration byproduct, 2,3-dimethyl-1,3-butadiene. researchgate.netresearchgate.net

| Catalyst System | Temperature (°C) | Pinacol Conversion (%) | Pinacolone Selectivity (%) | Primary Byproduct | Reference |

|---|---|---|---|---|---|

| 5% Fe(III) on Al₂O₃ | 200 | 88 | 83 | 2,3-dimethyl-1,3-butadiene | researchgate.netniscpr.res.in |

| 5% Fe(III) on AlPO₄ | 200 | 88 | 83 | 2,3-dimethyl-1,3-butadiene | researchgate.netniscpr.res.in |

| Sulfuric Acid (H₂SO₄) | N/A | Primary method for synthesis | N/A | aithor.com | |

| Zeolite-HY | Variable | Evaluated for catalytic activity | 2,3-dimethyl-1,3-butadiene | researchgate.netniscpr.res.in |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound are primarily characterized by the reactivity of its ether functional groups rather than its saturated alkane backbone.

Oxidation: The alkane structure of this compound is generally resistant to oxidation under mild conditions. However, the ether linkages are susceptible to cleavage under strongly acidic conditions. This acid-catalyzed cleavage is a key reaction pathway. masterorganicchemistry.com For tertiary ethers, this process typically proceeds via an Sₙ1-type mechanism following the protonation of an ether oxygen. masterorganicchemistry.com

The compound can also undergo hydrolysis, a reaction that can be considered a form of oxidation at the carbons bearing the methoxy groups. smolecule.com For instance, the hydrolysis of the related compound 2,2-dimethoxy-3-methylbutane (B6176018) yields 3-methyl-2-butanone (B44728) and two molecules of methanol. nist.gov A similar hydrolysis of this compound would be expected to yield pinacolone and methanol.

| Compound | Reaction | Products | Reference |

|---|---|---|---|

| 2,2-Dimethoxy-3-methylbutane | Hydrolysis | 3-Methyl-2-butanone + 2 Methyl Alcohol | nist.gov |

| This compound | Hydrolysis (Predicted) | Pinacolone + Methanol | smolecule.com |

Oxidation can also be induced by highly reactive species like hydroxyl radicals, which can lead to the degradation of the molecule in atmospheric chemistry contexts. acs.org

Reduction: Ethers are generally very unreactive towards reduction. The C-O bonds are strong, and there is no low-energy pathway for common reducing agents to act upon them. Therefore, this compound is stable to most reducing agents, such as catalytic hydrogenation or metal hydrides under standard conditions. Reduction would require harsh conditions that facilitate the cleavage of the C-O bond, which is not a typical synthetic transformation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and its intrinsic stability. These methods solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine electronic structure and energies. Studies have utilized DFT to refine the parameters for molecular mechanics force fields. For 2,3-dimethoxy-2-methylbutane, single-point energy calculations have been performed at the B3LYP/6-31++G(2d,2p) level of theory. nih.gov This method was chosen to provide reliable reference energies for developing and validating force fields intended for broader biomolecular simulations. nih.gov The B3LYP functional is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, offering a high level of theory for accurate energy determination. nih.gov

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. For this compound, geometry optimizations have been carried out using the Hartree-Fock (HF) method with a 6-31G* basis set (HF/6-31G*). nih.gov This level of theory provides the foundational optimized geometry, which is then often used as a starting point for more computationally expensive energy calculations, such as the DFT method mentioned previously. nih.gov This hierarchical approach ensures that the calculated energies correspond to a stable point on the potential energy surface.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Below is an illustrative table of what predicted NMR data for this compound would entail, based on its known structure and typical chemical shift values for its functional groups.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes and is based on general principles, not on specific published computational results for this molecule.

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methyl (C2) | ~1.15 | Singlet (s) |

| ¹H | Methyl (C4) | ~1.10 | Doublet (d) |

| ¹H | Methine (C3) | ~3.30 | Quartet (q) |

| ¹H | Methoxy (B1213986) (C2) | ~3.20 | Singlet (s) |

| ¹H | Methoxy (C3) | ~3.15 | Singlet (s) |

| ¹³C | Quaternary Carbon (C2) | ~78 | - |

| ¹³C | Tertiary Carbon (C3) | ~85 | - |

| ¹³C | Methyl Carbon (C2) | ~22 | - |

| ¹³C | Methyl Carbon (C4) | ~16 | - |

| ¹³C | Methoxy Carbon (C2) | ~50 | - |

Reaction Mechanism Elucidation via Transition State Calculations

The elucidation of reaction mechanisms is a key application of computational chemistry. This involves mapping the potential energy surface of a reaction to identify intermediates and, crucially, transition states. Transition state calculations, typically performed using DFT, locate the saddle point on the energy surface that connects reactants and products. The energy of this transition state determines the activation energy barrier for the reaction.

While no specific reaction mechanisms involving this compound have been published, the general approach would involve identifying a potential reaction, such as hydrolysis or ether cleavage. Computational methods could then be used to model the step-by-step process, calculating the geometry and energy of the transition state for each step. This provides a detailed, molecular-level understanding of the reaction pathway.

Conformational Landscape Mapping through Molecular Mechanics and Dynamics

Understanding the conformational landscape of a flexible molecule like this compound is crucial for understanding its physical and chemical properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the primary computational tools for this purpose.

The compound this compound was included as a target molecule in the development of the GLYCAM06 force field, a set of parameters for MM simulations of biomolecules. nih.gov Specifically, it was used to parameterize the dihedral angle term for the OS–CG–CG–OS atom sequence (ether oxygen – sp³ carbon – sp³ carbon – ether oxygen). nih.gov The process involves calculating the energy of the molecule at various torsion angles using high-level quantum mechanics (HF/6-31G* for geometry and B3LYP/6-31++G(2d,2p) for energy) and then fitting the parameters of the MM torsional energy function to reproduce these quantum mechanical energies. nih.gov This ensures that subsequent MM and MD simulations, which are computationally much faster, can accurately model the conformational preferences and energy barriers to rotation within the molecule.

Table 2: Computational Methods in GLYCAM06 Force Field Development for this compound

| Parameter/Calculation Type | Method | Basis Set | Purpose |

|---|---|---|---|

| Geometry Optimization | Hartree-Fock (Ab Initio) | 6-31G* | To find the minimum energy structure. nih.gov |

| Torsional Energy Profile | Density Functional Theory (DFT) | 6-31++G(2d,2p) | To obtain accurate reference energies for rotation around the C2-C3 bond. nih.gov |

| Force Field Parameterization | Molecular Mechanics (MM) | - | To fit the torsional parameters to the DFT energy profile for use in large-scale simulations. nih.gov |

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Chiral Building Block or Synthon

The structure of 2,3-Dimethoxy-2-methylbutane contains a stereocenter at the C3 position, suggesting its potential as a chiral building block in asymmetric synthesis. In principle, enantiomerically pure forms of this compound could serve as synthons for the introduction of a specific stereochemistry into a target molecule. Chiral building blocks are fundamental to the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where stereochemistry dictates function. However, a review of current literature does not yield specific examples of this compound being employed for this purpose. The synthesis of enantiopure this compound and its subsequent application as a chiral synthon is an area that warrants further investigation.

Ligand Design and Coordination Chemistry

The two methoxy (B1213986) groups in this compound offer potential coordination sites for metal ions. The design of chiral ligands is a cornerstone of asymmetric catalysis, where the ligand environment around a metal center dictates the stereochemical outcome of a reaction. While numerous chiral diethers and related oxygen-containing ligands have been successfully developed and applied in a wide range of metal-catalyzed reactions, there is a notable absence of studies detailing the use of this compound in ligand design. The steric bulk provided by the gem-dimethyl group at the C2 position could potentially influence the coordination geometry and the resulting catalytic activity and selectivity of a metal complex. Future research could explore the synthesis of chiral derivatives of this compound and their evaluation as ligands in asymmetric catalysis.

Precursor in Natural Product Synthesis

Natural products often possess complex stereochemical architectures. The total synthesis of these molecules frequently relies on the use of chiral precursors that can be elaborated into the final target. While many natural products contain methoxy groups and chiral centers, there is no readily available evidence in scientific databases of this compound being utilized as a direct precursor in the synthesis of any known natural product. Its simple structure could, in theory, be incorporated into a larger, more complex molecule, but such synthetic routes have not been reported.

Specialty Solvent or Reaction Medium in Stereoselective Processes

The polarity and coordinating ability of a solvent can significantly influence the rate and selectivity of a chemical reaction. Ethereal solvents are commonly used in a variety of organic transformations. In the context of stereoselective processes, the solvent can play a crucial role in stabilizing transition states and influencing the chiral environment of a reaction. While various ethers have been studied as solvents in asymmetric reactions, there is a lack of data on the specific use of this compound for this purpose. Its potential to act as a specialty solvent, particularly in reactions where its specific steric and electronic properties might be advantageous, remains an open area for research.

Q & A

Basic Questions

Q. What are the most reliable synthetic routes for preparing 2,3-Dimethoxy-2-methylbutane in laboratory settings?

- Methodological Answer: The compound can be synthesized via Williamson etherification, where a haloalkane reacts with a methoxide ion. For example, reacting 2-methyl-2-bromobutane with sodium methoxide under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Workup typically involves extraction with dichloromethane, drying over Na₂SO₄, and vacuum distillation. Optimization requires controlling stoichiometry and avoiding hydrolysis of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identifies methoxy (δ ~3.2–3.4 ppm) and methyl group environments.

- IR Spectroscopy : Confirms ether C-O-C stretches (~1100 cm⁻¹).

- GC-MS : Validates purity and molecular ion peaks (e.g., m/z for [M]+).

- Elemental Analysis : Ensures correct C:H:O ratios.

Q. What solubility and stability precautions are essential for handling this compound?

- Methodological Answer: The compound is hydrophobic; use dichloromethane or ethyl acetate for dissolution. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Stability tests under varying pH (e.g., acidic/basic aqueous layers) should precede kinetic studies .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Steric hindrance from the 2-methyl and methoxy groups reduces accessibility to the electrophilic carbon. Kinetic studies under SN2 conditions (e.g., reaction with NaI in acetone at 50°C) show slower rates compared to less-substituted analogs. Computational modeling (DFT) can map transition-state geometries to quantify steric contributions .

Q. What strategies resolve contradictions in reaction yield data during synthesis under varying conditions?

- Methodological Answer:

- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loadings.

- Control Experiments : Isolate side products (e.g., elimination byproducts) via TLC or HPLC.

- Statistical Analysis : Use ANOVA to identify significant factors affecting yield.

Q. How can computational models predict the regioselectivity of electrophilic additions to this compound?

- Methodological Answer:

- DFT Calculations : Compare activation energies for electrophilic attack at different carbons.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states.

- NBO Analysis : Evaluate electron density distribution to identify reactive sites.

- Experimental validation via bromination or epoxidation reactions under controlled conditions is critical .

Q. What role does methoxy group orientation play in the stereoelectronic properties of this compound?

- Methodological Answer: Conformational analysis using rotational spectroscopy or X-ray crystallography reveals preferred orientations (e.g., gauche vs. anti-periplanar). Electron-donating methoxy groups alter hyperconjugation effects, impacting bond lengths and angles. Compare with derivatives like 4-Methoxy-2,3-dimethylbenzaldehyde to assess electronic effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points or spectral data for this compound?

- Methodological Answer:

- Reproduce Conditions : Ensure identical purification methods (e.g., distillation vs. recrystallization).

- Cross-Validate : Compare NMR shifts with structurally similar compounds (e.g., Methyl 3-hydroxy-2,2-dimethylbutanoate).

- Collaborative Studies : Share raw data (e.g., GC-MS chromatograms) to identify instrumentation biases .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.